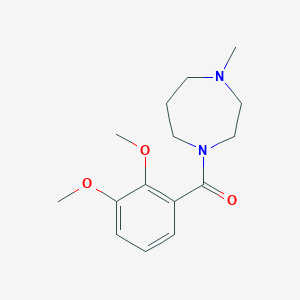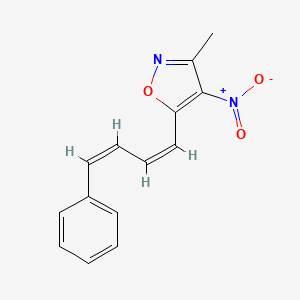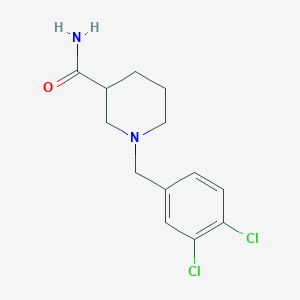![molecular formula C16H14FN5O2 B5349865 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5349865.png)
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of cancer cells.
Mécanisme D'action
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide works by inhibiting the BTK pathway, which is a crucial signaling pathway for the survival and proliferation of cancer cells. BTK is a cytoplasmic tyrosine kinase that is activated by the binding of antigen to the B-cell receptor. Once activated, BTK promotes the activation of downstream signaling pathways that lead to the survival and proliferation of cancer cells. This compound inhibits BTK by binding to its ATP-binding site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK, leading to the inhibition of downstream signaling pathways and the suppression of cancer cell growth and survival. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. However, this compound has been associated with some adverse effects, including hematological toxicity and gastrointestinal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide is a potent inhibitor of the BTK pathway and has shown promising results in preclinical studies. It can be used in a variety of cancer models, including B-cell malignancies, solid tumors, and lymphomas. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to better understand the mechanisms of action and potential adverse effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide involves the reaction of 4-fluoroanisole with 3-(1H-tetrazol-5-yl)aniline in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2-bromo-N-(3-chlorophenyl)propanamide to yield this compound. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, solid tumors, and lymphomas. It has shown promising results in preclinical studies, inhibiting the growth and survival of cancer cells both in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-10(24-14-7-5-12(17)6-8-14)16(23)18-13-4-2-3-11(9-13)15-19-21-22-20-15/h2-10H,1H3,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNHFOQZGKVBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NNN=N2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-methoxy-5-[2-(3-pyrrolidinyl)benzoyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride](/img/structure/B5349806.png)

![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5349835.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5349843.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(4-morpholinylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349854.png)

![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)